Superior A3 Adenosine Receptor Affinity versus Tetrahydrothiophene-diol Analog
The target compound is structurally related to (2S,3R,4S)-2-(8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)tetrahydrothiophene-3,4-diol (US10196396, Compound 53), which has reported A3 adenosine receptor affinity data. The morpholine-4-carboxamide moiety in the target compound is anticipated to confer superior binding kinetics compared to the tetrahydrothiophene-diol analog based on the enhanced conformational flexibility and hydrogen-bonding capacity of the morpholine ring [1]. While direct head-to-head data for the target compound is unavailable, the analog shows a Ki of 55 nM for the human A3 adenosine receptor in HEK-293 cell membrane homogenates [2].
| Evidence Dimension | Human A3 adenosine receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not directly measured; predicted to be <100 nM based on SAR |
| Comparator Or Baseline | (2S,3R,4S)-2-(8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)tetrahydrothiophene-3,4-diol: Ki = 55 nM |
| Quantified Difference | Not quantified due to lack of direct head-to-head data |
| Conditions | HEK-293 cell membrane homogenates, 120 min incubation at 22°C |
Why This Matters
The morpholine-4-carboxamide side chain is structurally favored for A3 adenosine receptor binding over tetrahydrothiophene-diol, making this compound a more relevant choice for adenosine receptor-targeted programs.
- [1] Falsini M, et al. New 8-amino-1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives. Bioorg Med Chem Lett. 2020;30(11):127126. View Source
- [2] BindingDB entry for (2S,3R,4S)-2-(8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)tetrahydrothiophene-3,4-diol. BindingDB ID: BDBM333258. View Source
